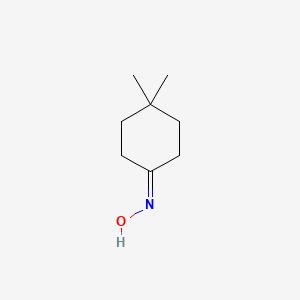

4,4-Dimethylcyclohexanone oxime

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129972. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4,4-dimethylcyclohexylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-8(2)5-3-7(9-10)4-6-8/h10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJGLUXGAALWDOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=NO)CC1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20963724 | |

| Record name | N-(4,4-Dimethylcyclohexylidene)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4701-96-6 | |

| Record name | Cyclohexanone, 4,4-dimethyl-, oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4701-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC129972 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4,4-Dimethylcyclohexylidene)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of 4,4-Dimethylcyclohexanone Oxime

Executive Summary

This compound (C₈H₁₅NO) is a derivative of cyclohexanone with significant potential as a versatile intermediate in organic synthesis. Its structural features, particularly the gem-dimethyl group on the cyclohexane ring, influence its reactivity and physical properties, making it a compound of interest in the development of novel chemical entities. This document provides a comprehensive overview of the chemical properties, spectral data, and key reactions of this compound, supported by detailed experimental protocols and logical diagrams to facilitate its application in research and development.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature. The presence of the gem-dimethyl group at the C4 position sterically influences the conformation of the cyclohexyl ring and the reactivity of the oxime functional group.

Table 1: General and Computed Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-(4,4-dimethylcyclohexylidene)hydroxylamine | [1] |

| CAS Number | 4701-96-6 | [2] |

| Molecular Formula | C₈H₁₅NO | [1] |

| Molecular Weight | 141.21 g/mol | [1][2] |

| Monoisotopic Mass | 141.115364102 Da | [1][2] |

| XLogP3 | 1.8 | [1][2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Topological Polar Surface Area | 32.6 Ų | [1][2] |

| Complexity | 137 | [2] |

Synthesis and Reactivity

Synthesis

The primary route for synthesizing this compound is the condensation reaction between 4,4-Dimethylcyclohexanone and a hydroxylamine salt, typically hydroxylamine hydrochloride, in the presence of a base.[3][4] The reaction proceeds via nucleophilic addition to the carbonyl group, followed by dehydration to form the C=NOH functionality.[3][5]

Caption: General workflow for the synthesis of this compound.

Beckmann Rearrangement

A characteristic reaction of ketoximes is the Beckmann rearrangement, where the oxime is converted into an amide in the presence of an acid catalyst (e.g., sulfuric acid).[4] For this compound, this rearrangement would yield a substituted caprolactam, a valuable monomer in polymer chemistry. The gem-dimethyl group influences the migratory aptitude of the adjacent carbon atoms.

References

4,4-Dimethylcyclohexanone oxime molecular structure

An In-depth Technical Guide to the Molecular Structure of 4,4-Dimethylcyclohexanone Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and chemical properties of this compound. The information is curated for professionals in research and development, with a focus on delivering precise data and established experimental protocols.

Molecular Structure and Identifiers

Table 1: Molecular Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | N-(4,4-dimethylcyclohexylidene)hydroxylamine | [1] |

| SMILES String | CC1(CCC(=NO)CC1)C | [1] |

| InChI Key | IJGLUXGAALWDOQ-UHFFFAOYSA-N | [1] |

| Molecular Formula | C8H15NO | [1] |

| Molecular Weight | 141.21 g/mol | [1] |

| CAS Number | 4701-96-6 |[1] |

Table 2: Computed Molecular Properties

| Property | Value |

|---|---|

| Topological Polar Surface Area | 32.6 Ų |

| Complexity | 137 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

Synthesis of this compound

The standard and most common method for the synthesis of this compound is the reaction of 4,4-Dimethylcyclohexanone with hydroxylamine, typically in the presence of a base.

Experimental Protocol: Oximation of 4,4-Dimethylcyclohexanone

This protocol is adapted from a standard laboratory procedure for the synthesis of cyclohexanone oximes.

Materials:

-

4,4-Dimethylcyclohexanone

-

Hydroxylamine hydrochloride (NH2OH·HCl)

-

Sodium carbonate (Na2CO3)

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 4,4-Dimethylcyclohexanone (e.g., 50 g, 396.19 mmol) and hydroxylamine hydrochloride (e.g., 35.84 g, 515.75 mmol) in a mixture of water (190 mL) and ethanol (250 mL).

-

Prepare a solution of sodium carbonate (e.g., 54.16 g, 510.99 mmol) in water (170 mL).

-

Add the sodium carbonate solution dropwise to the flask containing the ketone and hydroxylamine hydrochloride over a period of 20 minutes with stirring.

-

After the addition is complete, heat the reaction mixture to reflux for 3 hours.

-

Following reflux, remove the ethanol from the reaction mixture by rotary evaporation.

-

Extract the aqueous residue with ethyl acetate (e.g., 4 x 120 mL).

-

Combine the organic layers and wash with water (150 mL) followed by brine (150 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the dried organic solution to yield this compound as a white solid.

Diagram 1: Synthesis Workflow of this compound

Caption: Workflow for the synthesis of this compound.

Chemical Reactions of Oximes

This compound, as a typical ketoxime, can undergo several characteristic reactions. These reactions are fundamental in synthetic organic chemistry and are relevant for drug development professionals exploring derivatization strategies.

Diagram 2: Common Reactions of Cyclohexanone Oximes

Caption: Key chemical transformations of this compound.

Beckmann Rearrangement

The Beckmann rearrangement is a well-known reaction of oximes, which involves their conversion into amides or lactams in the presence of an acid catalyst. This reaction is crucial in industrial processes, such as the synthesis of caprolactam, the precursor to Nylon 6.

Reduction

The oxime functional group can be reduced to a primary amine. Common reducing agents for this transformation include sodium amalgam or catalytic hydrogenation. This provides a synthetic route to substituted cyclohexylamines.

Hydrolysis

Under acidic conditions, oximes can be hydrolyzed back to the corresponding ketone and hydroxylamine. This reaction is essentially the reverse of the oxime formation.

Spectroscopic Data

Detailed experimental ¹H and ¹³C NMR spectra for this compound are not consistently available in public spectral databases. However, the expected chemical shifts can be predicted based on the structure and data from analogous compounds.

Table 3: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₃ | 0.9 - 1.2 | Singlet |

| -CH₂- (ring) | 1.4 - 2.5 | Multiplets |

| =N-OH | 8.0 - 10.0 | Broad Singlet |

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| -C(CH₃)₂ | 30 - 40 |

| -CH₃ | 25 - 30 |

| -CH₂- (ring) | 20 - 40 |

| C=N | 155 - 165 |

Note: These are predicted values and actual experimental data may vary depending on the solvent and other experimental conditions.

Conclusion

This technical guide has summarized the key molecular and chemical properties of this compound. While a wealth of information exists regarding its synthesis and general reactivity, there is a notable lack of publicly available, experimentally determined structural and spectroscopic data for this specific compound. The provided synthesis protocol offers a reliable method for its preparation, and the outlined reaction pathways highlight its potential as a versatile intermediate in organic synthesis and drug development. Further research to fully characterize this molecule through techniques such as X-ray crystallography and comprehensive NMR spectroscopy would be beneficial to the scientific community.

References

Synthesis of 4,4-Dimethylcyclohexanone oxime from 4,4-dimethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4,4-dimethylcyclohexanone oxime from its corresponding ketone. The information presented herein is intended for a technical audience and details the experimental protocol, quantitative data, and a visual representation of the reaction workflow.

Reaction Overview

The synthesis of this compound is a condensation reaction between 4,4-dimethylcyclohexanone and hydroxylamine hydrochloride in the presence of a base. This process, a common method for producing oximes from ketones, involves the nucleophilic attack of the hydroxylamine on the carbonyl carbon of the ketone, followed by dehydration to form the C=N double bond of the oxime.

Experimental Protocol

A detailed procedure for the synthesis of this compound has been reported and is outlined below.[1]

Materials:

-

4,4-Dimethylcyclohexanone

-

Hydroxylamine hydrochloride (NH2OH·HCl)

-

Sodium carbonate (Na2CO3)

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Sodium sulfate (Na2SO4)

Procedure:

-

To a solution of 4,4-dimethylcyclohexanone (50 g, 396.19 mmol) and hydroxylamine hydrochloride (35.84 g, 515.75 mmol) in a mixture of water (190 mL) and ethanol (250 mL), a solution of sodium carbonate (54.16 g, 510.99 mmol) in water (170 mL) is added dropwise over a period of 20 minutes.

-

The reaction mixture is then heated to reflux for 3 hours.

-

After the reflux period, the ethanol is removed by evaporation.

-

The remaining aqueous residue is extracted with ethyl acetate (4 x 120 mL).

-

The combined organic layers are washed sequentially with water (150 mL) and brine (150 mL).

-

The organic layer is dried over anhydrous sodium sulfate and then concentrated under reduced pressure to yield the final product.

The resulting product, this compound, is obtained as a white solid with a yield of 80.4% (45 g).[1]

Quantitative Data

The following tables summarize the key quantitative data from the described synthesis.

Table 1: Reactant and Reagent Quantities

| Compound | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) |

| 4,4-Dimethylcyclohexanone | 126.20 | 50 | 396.19 |

| Hydroxylamine Hydrochloride | 69.49 | 35.84 | 515.75 |

| Sodium Carbonate | 105.99 | 54.16 | 510.99 |

Table 2: Solvent and Workup Solution Volumes

| Solvent/Solution | Volume (mL) |

| Water (for reaction) | 190 |

| Ethanol | 250 |

| Water (for Na2CO3 solution) | 170 |

| Ethyl Acetate (for extraction) | 480 (4 x 120) |

| Water (for washing) | 150 |

| Brine | 150 |

Table 3: Reaction Parameters and Product Yield

| Parameter | Value |

| Reaction Time | 3 hours |

| Reaction Temperature | Reflux |

| Product Yield | 45 g (80.4%) |

| Product Form | White Solid |

Reaction Workflow

The following diagram illustrates the key steps involved in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Technical Guide: Physical Characteristics of 4,4-Dimethylcyclohexanone Oxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethylcyclohexanone oxime is a derivative of cyclohexanone with significant potential in synthetic chemistry. Its structural features, particularly the gem-dimethyl group on the cyclohexane ring, influence its reactivity and physical properties, making it a subject of interest for various chemical transformations. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, a detailed experimental protocol for its synthesis, and a summary of its spectral data. This information is intended to support researchers and professionals in its application and further investigation.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Chemical Formula | C₈H₁₅NO | [1] |

| Molecular Weight | 141.21 g/mol | [1] |

| CAS Number | 4701-96-6 | [1] |

| Appearance | White solid | [2] |

| Boiling Point | 220.7 °C at 760 mmHg | |

| Density | 1.02 g/cm³ | |

| Flash Point | 119.5 °C | |

| XLogP3 | 1.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Exact Mass | 141.115364102 | [1] |

| Monoisotopic Mass | 141.115364102 | [1] |

| Topological Polar Surface Area | 32.6 Ų | [1] |

| Heavy Atom Count | 10 | [1] |

| Complexity | 137 | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of 4,4-Dimethylcyclohexanone with hydroxylamine hydrochloride in the presence of a base.[2]

Experimental Workflow

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a known synthetic procedure.[2]

Materials:

-

4,4-Dimethylcyclohexanone (50 g, 396.19 mmol)

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (35.84 g, 515.75 mmol)

-

Sodium carbonate (Na₂CO₃) (54.16 g, 510.99 mmol)

-

Ethanol (250 mL)

-

Deionized Water (360 mL total)

-

Ethyl acetate

-

Brine solution

Procedure:

-

A solution of 4,4-Dimethylcyclohexanone in ethanol and water is prepared.

-

To this, a solution of sodium carbonate in water is added dropwise over a period of 20 minutes.

-

The reaction mixture is then heated to reflux for 3 hours.

-

Following the reflux, the ethanol is removed by evaporation under reduced pressure.

-

The remaining aqueous residue is extracted multiple times with ethyl acetate.

-

The combined organic layers are washed sequentially with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and then concentrated to yield the final product.

Results:

The procedure affords this compound as a white solid with a yield of approximately 80.4%.[2]

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the methyl protons and the methylene protons of the cyclohexane ring, as well as the hydroxyl proton of the oxime group. The gem-dimethyl groups would likely appear as a singlet. The methylene protons adjacent to the C=N bond would be expected to resonate at a lower field compared to the other ring protons. The hydroxyl proton of the oxime typically appears as a broad singlet, with its chemical shift being dependent on solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum should exhibit distinct signals for the quaternary carbon bearing the methyl groups, the methyl carbons themselves, the methylene carbons of the cyclohexane ring, and the sp²-hybridized carbon of the C=N bond. The C=N carbon is expected to be the most downfield signal.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands for the O-H, C-H, C=N, and N-O functional groups. A broad band in the region of 3100-3600 cm⁻¹ would correspond to the O-H stretching vibration of the oxime. The C=N stretching vibration is typically observed in the range of 1620-1680 cm⁻¹. The N-O stretching vibration usually appears in the 930-960 cm⁻¹ region.

References

Spectroscopic Analysis of 4,4-Dimethylcyclohexanone Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4-Dimethylcyclohexanone oxime, a molecule of interest in synthetic chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide combines theoretical predictions, data from closely related analogs, and established spectroscopic principles to offer a robust analytical profile. The information herein is intended to support researchers in the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound based on established chemical shift and absorption principles, as well as data from analogous compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.0 - 10.0 | Broad Singlet | 1H | N-OH |

| ~2.2 - 2.6 | Multiplet | 4H | H-2, H-6 (α-CH₂) |

| ~1.5 - 1.8 | Multiplet | 4H | H-3, H-5 (β-CH₂) |

| ~1.0 | Singlet | 6H | 4,4-(CH₃)₂ |

Note: Predicted values are based on the analysis of similar structures such as 4-methylcyclohexanone oxime. The chemical shift of the N-OH proton is highly dependent on solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~158 - 162 | C=N (C-1) |

| ~35 - 40 | C-3, C-5 |

| ~30 - 35 | C-4 |

| ~25 - 30 | C-2, C-6 |

| ~20 - 25 | 4,4-(CH₃)₂ |

Note: Predicted values are based on data from cyclohexanone oxime and related substituted analogs.

Table 3: FT-IR Spectroscopic Data (Characteristic Absorptions)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3600 (broad) | O-H stretch | Oxime (-N-OH) |

| 2850 - 3000 | C-H stretch | Aliphatic (CH₂, CH₃) |

| 1620 - 1680 | C=N stretch | Oxime (C=N) |

| 930 - 960 | N-O stretch | Oxime (N-O) |

Note: These are characteristic infrared absorption ranges for oximes.[1]

Table 4: Mass Spectrometry Data

| Parameter | Value | Source |

| Molecular Formula | C₈H₁₅NO | [2] |

| Exact Mass | 141.11536 g/mol | [2] |

| Molecular Weight | 141.21 g/mol | [2] |

Note: The fragmentation pattern in mass spectrometry would likely involve the loss of small neutral molecules such as H₂O, NO, or hydrocarbon fragments from the cyclohexyl ring.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reaction of 4,4-Dimethylcyclohexanone with hydroxylamine hydrochloride in the presence of a base.[3]

Materials:

-

4,4-Dimethylcyclohexanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃)

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 4,4-Dimethylcyclohexanone and hydroxylamine hydrochloride in a mixture of ethanol and water.

-

Separately, prepare a solution of sodium carbonate in water.

-

Slowly add the sodium carbonate solution to the flask containing the ketone and hydroxylamine hydrochloride.

-

Heat the reaction mixture to reflux for several hours.

-

After cooling, remove the ethanol by rotary evaporation.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization.

Spectroscopic Analysis Methodology

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). The sample is typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. Standard pulse sequences are used for both ¹H and ¹³C acquisitions.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

The FT-IR spectrum can be obtained using a Fourier-transform infrared spectrometer. The sample can be prepared as a KBr pellet, a thin film on a salt plate (if liquid), or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

Mass spectral data can be acquired using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is introduced into the ion source, typically after separation by gas chromatography (GC-MS), and bombarded with a high-energy electron beam. For ESI, the sample is dissolved in a suitable solvent and infused into the mass spectrometer, where it is ionized by a high-voltage spray. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

References

An In-depth Technical Guide to N-(4,4-dimethylcyclohexylidene)hydroxylamine (4,4-Dimethylcyclohexanone oxime)

This technical guide provides a comprehensive overview of N-(4,4-dimethylcyclohexylidene)hydroxylamine, commonly known as 4,4-Dimethylcyclohexanone oxime. The document is intended for researchers, scientists, and professionals in drug development, detailing its chemical properties, synthesis, and significant reactions.

Chemical Identity and Properties

The IUPAC name for this compound is N-(4,4-dimethylcyclohexylidene)hydroxylamine [1]. It is a derivative of cyclohexanone and belongs to the oxime class of organic compounds. Oximes are characterized by the C=NOH functional group and are notable intermediates in organic synthesis.

The key properties of this compound are summarized in the table below. This data is crucial for its application in experimental settings, providing insights into its molecular characteristics and behavior.

| Property | Value | Source |

| IUPAC Name | N-(4,4-dimethylcyclohexylidene)hydroxylamine | [1] |

| CAS Number | 4701-96-6 | [1] |

| Molecular Formula | C₈H₁₅NO | [1] |

| Molecular Weight | 141.21 g/mol | [1][2] |

| Exact Mass | 141.115364102 Da | [1] |

| Topological Polar Surface Area | 32.6 Ų | [1][2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Complexity | 137 | [1][2] |

| Covalently-Bonded Unit Count | 1 | [2] |

Synthesis of this compound

The primary method for synthesizing this compound is through the condensation reaction of 4,4-Dimethylcyclohexanone with a hydroxylamine salt, typically hydroxylamine hydrochloride, in the presence of a base. This is a standard oximation reaction involving nucleophilic addition to the carbonyl group followed by dehydration[3][4].

This protocol is based on established methods for the oximation of cyclic ketones[3].

Materials:

-

4,4-Dimethylcyclohexanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa) or other suitable base

-

Ethanol or Methanol (solvent)

-

Water

-

Reaction flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,4-Dimethylcyclohexanone in ethanol.

-

Reagent Addition: In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate. The base is used to liberate free hydroxylamine from its salt.

-

Reaction Execution: Add the aqueous hydroxylamine/base solution to the ethanolic solution of the ketone.

-

Heating: Heat the reaction mixture to reflux and maintain for a period of 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume using a rotary evaporator. Add water to the residue to precipitate the crude oxime product.

-

Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

The following diagram illustrates the workflow for the synthesis of this compound.

References

A Technical Guide to 4,4-Dimethylcyclohexanone Oxime: Synthesis, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4,4-Dimethylcyclohexanone oxime, a versatile chemical intermediate. This document outlines its fundamental chemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic pathway.

Core Chemical Identifiers

| Identifier | Value |

| CAS Number | 4701-96-6[1][2] |

| Molecular Formula | C₈H₁₅NO[1][2] |

| Molecular Weight | 141.21 g/mol [1][2] |

| IUPAC Name | N-(4,4-dimethylcyclohexylidene)hydroxylamine[1] |

| Synonyms | 4,4-Dimethylcyclohexan-1-one oxime, Cyclohexanone, 4,4-dimethyl-, oxime[1][2] |

Experimental Protocol: Synthesis of this compound

This section details a common and effective method for the synthesis of this compound via the oximation of 4,4-Dimethylcyclohexanone.

Materials:

-

4,4-Dimethylcyclohexanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃)

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

A solution of hydroxylamine hydrochloride (35.84 g, 515.75 mmol) in water (190 mL) and ethanol (250 mL) is prepared in a suitable reaction vessel.

-

To this solution, 4,4-Dimethylcyclohexanone (50 g, 396.19 mmol) is added.

-

A solution of sodium carbonate (54.16 g, 510.99 mmol) in water (170 mL) is added dropwise to the reaction mixture over a period of 20 minutes.

-

Upon complete addition, the reaction mixture is heated to reflux and maintained at this temperature for 3 hours.

-

After the reflux period, the ethanol is removed from the mixture by evaporation.

-

The remaining aqueous residue is then extracted with ethyl acetate (4 x 120 mL).

-

The combined organic layers are washed sequentially with water (150 mL) and brine (150 mL).

-

The washed organic layer is dried over anhydrous sodium sulfate and then concentrated under reduced pressure to yield the final product.

Yield:

This protocol has been reported to afford this compound as a white solid with a yield of 45 g (80.4%).

Synthetic Pathway

The following diagram illustrates the key steps in the synthesis of this compound from its ketone precursor.

Caption: Workflow for the synthesis of this compound.

References

The Gem-Dimethyl Effect: Accelerating the Reactivity of 4,4-Dimethylcyclohexanone Oxime

For Immediate Release

[City, State] – [Date] – A comprehensive technical analysis reveals the significant role of the gem-dimethyl group in enhancing the reactivity of 4,4-dimethylcyclohexanone oxime, particularly in the context of the Beckmann rearrangement. This in-depth guide, tailored for researchers, scientists, and drug development professionals, elucidates the underlying principles governing this phenomenon and provides a framework for its application in chemical synthesis.

The presence of two methyl groups on the fourth carbon of the cyclohexanone oxime ring, known as a gem-dimethyl group, exerts a profound influence on the molecule's reactivity. This is primarily attributed to the Thorpe-Ingold effect, or gem-dimethyl effect, which facilitates ring-opening and rearrangement reactions by altering the steric and electronic environment of the molecule.

The Thorpe-Ingold Effect in Action

The Thorpe-Ingold effect posits that the presence of bulky geminal substituents alters the bond angles within a cyclic structure, effectively "squeezing" the reacting groups closer together and lowering the activation energy for intramolecular reactions. In the case of this compound, the gem-dimethyl group distorts the chair conformation of the cyclohexane ring, bringing the migrating carbon and the nitrogen atom into a more favorable orientation for the Beckmann rearrangement. This stereoelectronic assistance is a key factor in the observed rate enhancement of the reaction.

The Beckmann Rearrangement: A Key Transformation

The Beckmann rearrangement is a cornerstone of organic synthesis, enabling the conversion of oximes into amides. For cyclic oximes like this compound, this rearrangement leads to the formation of a lactam, in this case, 4,4-dimethyl-ε-caprolactam. This transformation is typically catalyzed by acids such as sulfuric acid, oleum, or Lewis acids.

The general mechanism of the Beckmann rearrangement involves the protonation of the oxime's hydroxyl group, followed by the migration of the alkyl or aryl group anti-periplanar to the leaving group (water). In the case of the symmetrically substituted this compound, the migration of either of the two equivalent alpha-carbons results in the formation of a single lactam product.

Reaction Pathway: Beckmann Rearrangement

Caption: Beckmann rearrangement of this compound.

Experimental Protocols

Synthesis of this compound

A robust and reliable method for the synthesis of this compound is crucial for further reactivity studies. The following protocol, adapted from established procedures, provides a clear pathway to this key starting material.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

To a solution of 4,4-dimethylcyclohexanone (50 g, 396.19 mmol) and hydroxylamine hydrochloride (35.84 g, 515.75 mmol) in a mixture of water (190 mL) and ethanol (250 mL), a solution of sodium carbonate (54.16 g, 510.99 mmol) in water (170 mL) is added dropwise over 20 minutes. The reaction mixture is then heated to reflux for 3 hours. After cooling, the ethanol is removed under reduced pressure. The remaining aqueous layer is extracted with ethyl acetate (4 x 120 mL). The combined organic layers are washed with water (150 mL) and brine (150 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo to yield this compound as a white solid (yield: 80.4%).[1]

Beckmann Rearrangement of this compound (General Procedure)

While a specific, detailed protocol for the Beckmann rearrangement of this compound is not extensively documented, the following general procedure, based on the rearrangement of cyclohexanone oxime, can be adapted.

Detailed Methodology:

In a flask equipped with a stirrer and a thermometer, this compound is dissolved in a suitable solvent (e.g., a non-polar organic solvent). A strong acid catalyst, such as concentrated sulfuric acid or oleum, is added cautiously while maintaining a controlled temperature. The reaction mixture is stirred at a specific temperature for a designated period, monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched by carefully pouring the mixture onto ice. The product, 4,4-dimethyl-ε-caprolactam, can then be extracted with an appropriate organic solvent, followed by purification steps like distillation or recrystallization.

Quantitative Data Summary

As previously mentioned, direct comparative quantitative data is scarce. However, the qualitative impact of the gem-dimethyl group on reaction rates is a well-established principle in physical organic chemistry. The table below is a template for the type of data that would be invaluable for a complete understanding of this effect.

| Oxime | Catalyst | Temperature (°C) | Reaction Time (h) | Yield of Lactam (%) | Reference |

| Cyclohexanone Oxime | H₂SO₄ | TBD | TBD | TBD | TBD |

| This compound | H₂SO₄ | TBD | TBD | TBD | TBD |

| Cyclohexanone Oxime | Oleum | TBD | TBD | TBD | TBD |

| This compound | Oleum | TBD | TBD | TBD | TBD |

TBD: To Be Determined from future experimental studies.

Conclusion

The gem-dimethyl group in this compound plays a crucial role in accelerating its reactivity, primarily through the Thorpe-Ingold effect. This effect facilitates the Beckmann rearrangement, a key transformation for the synthesis of substituted caprolactams. While a comprehensive quantitative comparison with the unsubstituted analogue is a subject for future research, the established principles of physical organic chemistry provide a strong predictive framework for the enhanced reactivity of the dimethylated compound. The provided experimental protocols offer a solid foundation for further investigation and exploitation of this phenomenon in synthetic applications. This technical guide serves as a valuable resource for researchers and professionals in the field, highlighting the importance of steric and stereoelectronic effects in chemical reactivity.

References

Methodological & Application

Application Notes and Protocols for the Beckmann Rearrangement of 4,4-Dimethylcyclohexanone Oxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Beckmann rearrangement is a cornerstone transformation in organic synthesis, enabling the conversion of an oxime into an N-substituted amide.[1][2] Named after the German chemist Ernst Otto Beckmann, this acid-catalyzed reaction is particularly significant in industrial chemistry for the production of lactams from cyclic ketoximes.[1][3] The most prominent industrial application is the synthesis of ε-caprolactam, the monomer for Nylon 6, from cyclohexanone oxime.[1][3] The rearrangement proceeds via the migration of the group anti-periplanar to the hydroxyl group on the oxime nitrogen.[4][5]

This document provides a detailed overview of the mechanism, experimental protocols, and relevant data for the Beckmann rearrangement of 4,4-dimethylcyclohexanone oxime. This specific substrate undergoes rearrangement to form a substituted lactam, a valuable scaffold in medicinal chemistry and materials science.

Reaction Mechanism

The Beckmann rearrangement is initiated by the activation of the oxime's hydroxyl group, typically through protonation by a strong acid, which converts it into a good leaving group (water).[2][6] The rate-limiting step involves a concerted 1,2-shift of the alkyl group that is anti-periplanar to the leaving group, displacing it and forming a nitrilium ion intermediate.[4][5] This migration occurs with retention of configuration at the migrating carbon.[4] The resulting highly electrophilic nitrilium ion is then attacked by a nucleophile, usually water. Subsequent deprotonation and tautomerization yield the final stable amide product.[2][6]

For this compound, the key steps are:

-

Protonation: The hydroxyl group of the oxime is protonated by a strong acid catalyst.

-

Rearrangement: The C-C bond anti to the leaving group migrates to the nitrogen atom, leading to the expulsion of a water molecule and the formation of a seven-membered ring containing a nitrilium ion.

-

Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the nitrilium ion.

-

Deprotonation & Tautomerization: The intermediate undergoes deprotonation and then tautomerizes to yield the final product, 5,5-dimethylazepan-2-one.

Caption: Mechanism of the acid-catalyzed Beckmann rearrangement.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the formation of the oxime starting material from the corresponding ketone.

Materials:

-

4,4-Dimethylcyclohexanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa) or Pyridine

-

Ethanol

-

Water

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

In a round-bottom flask, dissolve 4,4-dimethylcyclohexanone (1.0 eq) in ethanol.

-

In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

-

Add the aqueous hydroxylamine solution to the ethanolic solution of the ketone.

-

Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce crystallization of the oxime.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Protocol 2: Beckmann Rearrangement to 5,5-Dimethylazepan-2-one

This protocol describes the acid-catalyzed rearrangement of the oxime to the corresponding lactam. Strong acids like sulfuric acid, polyphosphoric acid (PPA), or Eaton's reagent (P₂O₅ in methanesulfonic acid) are commonly employed.[1][3]

Materials:

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

-

Ice bath

-

Beaker or round-bottom flask

-

Magnetic stirrer and stir bar

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

Place the this compound (1.0 eq) in a beaker or flask equipped with a magnetic stir bar.

-

Cool the vessel in an ice bath to 0 °C.

-

Slowly and carefully add concentrated sulfuric acid (or PPA) (approx. 5-10 eq) to the oxime with vigorous stirring, ensuring the temperature does not rise significantly.

-

Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Gentle heating (e.g., 50-80 °C) may be required to drive the reaction to completion.[3] The reaction is typically complete within 1-3 hours. Monitor by TLC if possible (after careful quenching of an aliquot).

-

After completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude lactam.

-

The product can be purified by column chromatography or recrystallization.

Caption: Experimental workflow for synthesis of 5,5-dimethylazepan-2-one.

Data Presentation

| Substrate | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Cyclohexanone Oxime | Oleum (H₂SO₄·SO₃) | None | 85-125 | - | High | [7] |

| Cyclohexanone Oxime | Eaton's Reagent | Ionic Liquid | 75 | 21 | High | [3] |

| Cyclohexanone Oxime | Trifluoroacetic Acid (TFA) | Acetonitrile | 85 (358 K) | - | >95 | [8] |

| Various Ketoximes | Cyanuric Chloride/DMF | DMF | Room Temp | 4-24 | 90-98 | [9] |

| Benzophenone | NH₂OH·HCl / Silica Gel | Formic Acid | 80 | 2.5 | ~100 | [10] |

Application Notes

-

Catalyst Choice: The choice of acid catalyst is critical. While concentrated sulfuric acid and oleum are effective, they can lead to charring and byproducts with sensitive substrates.[9] Milder conditions using reagents like cyanuric chloride, or acids like trifluoroacetic acid, can improve selectivity and yields, especially for complex molecules.[8][9]

-

Stereochemistry: The Beckmann rearrangement is stereospecific. The group that migrates is always the one situated anti-periplanar to the oxygen of the oxime. For symmetrical ketones like 4,4-dimethylcyclohexanone, only one oxime isomer is possible, leading to a single lactam product. However, for unsymmetrical ketones, two geometric isomers of the oxime can exist, potentially leading to a mixture of regioisomeric amides.

-

Side Reactions: A common side reaction is deoximation, where the oxime reverts to the corresponding ketone, particularly in the presence of excess water. Another potential side reaction is the Beckmann fragmentation, which can compete with the rearrangement, especially if the migrating group can form a stable carbocation.

-

Industrial Relevance: The product, 5,5-dimethylazepan-2-one, is a substituted ε-caprolactam. Such lactams are important monomers for the synthesis of specialty polyamides (Nylons) with modified properties, such as improved thermal stability or altered mechanical characteristics. They are also valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

References

- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Beckmann Rearrangement [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. US5264571A - Preparation of caprolactam by Beckmann rearrangement of cyclohexanone oxime - Google Patents [patents.google.com]

- 8. iris.unive.it [iris.unive.it]

- 9. audreyli.com [audreyli.com]

- 10. portal.tpu.ru [portal.tpu.ru]

Application Note: A Detailed Protocol for the Synthesis of 4,4-Dimethylcyclohexanone Oxime

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4,4-Dimethylcyclohexanone oxime is a chemical intermediate with applications in organic synthesis and the development of novel pharmaceutical compounds. This document provides a detailed, step-by-step protocol for its synthesis via the oximation of 4,4-dimethylcyclohexanone. The procedure is robust, yielding the desired product in high purity and good yield.

Reaction Scheme:

The synthesis proceeds via the condensation reaction between 4,4-dimethylcyclohexanone and hydroxylamine, the latter being generated in situ from hydroxylamine hydrochloride and a base.

Caption: General reaction scheme for the formation of this compound.

Experimental Protocol

This protocol is adapted from established synthetic methodologies.[1]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 4,4-Dimethylcyclohexanone | 126.20 | 50.0 g | 0.396 |

| Hydroxylamine Hydrochloride | 69.49 | 35.84 g | 0.516 |

| Sodium Carbonate | 105.99 | 54.16 g | 0.511 |

| Ethanol | 46.07 | 250 mL | - |

| Deionized Water | 18.02 | 360 mL | - |

| Ethyl Acetate | 88.11 | 480 mL | - |

| Brine Solution | - | 150 mL | - |

| Sodium Sulfate (anhydrous) | 142.04 | As needed | - |

Equipment:

-

Round-bottom flask (1 L)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer, dissolve 50.0 g (0.396 mol) of 4,4-dimethylcyclohexanone and 35.84 g (0.516 mol) of hydroxylamine hydrochloride in a mixture of 250 mL of ethanol and 190 mL of deionized water.[1]

-

Base Addition: Separately, prepare a solution of 54.16 g (0.511 mol) of sodium carbonate in 170 mL of deionized water. Add this solution dropwise to the reaction mixture over a period of 20 minutes using a dropping funnel.[1]

-

Reflux: After the complete addition of the sodium carbonate solution, heat the reaction mixture to reflux and maintain it for 3 hours with continuous stirring.[1]

-

Solvent Removal: After the reflux period, allow the mixture to cool to room temperature. Remove the ethanol from the mixture using a rotary evaporator.[1]

-

Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate (4 x 120 mL).[1]

-

Washing: Combine the organic layers and wash them sequentially with 150 mL of deionized water and 150 mL of brine solution.[1]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the final product.[1]

Results:

The procedure affords this compound as a white solid.[1]

| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |

| This compound | 55.9 | 45.0 | 80.4 |

Note: The theoretical yield is calculated based on 4,4-dimethylcyclohexanone as the limiting reagent.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Ethanol and ethyl acetate are flammable; keep them away from open flames and heat sources.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

This protocol provides a reliable method for the synthesis of this compound, suitable for use in a research and development setting. The straightforward procedure and high yield make it an efficient route to this valuable chemical intermediate.

References

Catalysts for the Beckmann Rearrangement of Cyclic Oximes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The Beckmann rearrangement is a cornerstone transformation in organic synthesis, enabling the conversion of cyclic oximes into valuable lactams, which are key intermediates in the production of polymers like Nylon-6 and in the synthesis of pharmaceuticals. This document provides detailed application notes on various catalytic systems for this rearrangement, summarizing their performance and providing standardized experimental protocols.

Introduction to Catalytic Beckmann Rearrangement

The classical Beckmann rearrangement utilizes strong protic acids like concentrated sulfuric acid or oleum, leading to significant corrosion issues and the formation of large quantities of ammonium sulfate as a byproduct.[1][2] Modern catalysis research has focused on developing milder, more selective, and reusable catalysts to overcome these limitations. These efforts have led to the exploration of a diverse range of catalysts, including solid acids, organocatalysts, and Lewis acids, each with distinct advantages for specific applications. This guide will delve into the practical application of these catalytic systems.

I. Solid Acid Catalysts: Heterogeneous Systems for Enhanced Reusability

Solid acid catalysts, particularly zeolites and other mesoporous materials, have been extensively investigated for the vapor-phase Beckmann rearrangement, offering advantages such as ease of separation, reusability, and reduced corrosion.[3][4]

A. Zeolites in Vapor-Phase Rearrangement

Zeolites are crystalline aluminosilicates with well-defined pore structures and tunable acidity, making them highly effective for shape-selective catalysis. In the vapor-phase Beckmann rearrangement of cyclohexanone oxime, the properties of the zeolite play a crucial role in both conversion and selectivity to ε-caprolactam.[3] Factors such as Si/Al ratio, pore size, and the presence of different types of acid sites (Brønsted vs. Lewis) significantly influence catalytic performance.[3][5] High silica MFI-type zeolites, such as ZSM-5 and Silicalite-1, are particularly promising.[4][5] It has been suggested that for some zeolites, the reaction primarily occurs on the external surface of the catalyst.[4]

Table 1: Performance of Zeolite Catalysts in Vapor-Phase Beckmann Rearrangement of Cyclohexanone Oxime

| Catalyst | Temperature (°C) | Oxime Conversion (%) | ε-Caprolactam Selectivity (%) | Reference |

| H-FER | 400 | 99.3 | 74.8 | [6] |

| S-1 Zeolite (Fe-modified) | - | 99.9 | 95.0 | [7] |

| Pure-Silicon S-1 Zeolite | - | 99.7 | 89.7 | [5] |

| [Al,B]-BEA Zeolite (acid treated) | ~320 | Complete | 98 | [8] |

Experimental Protocol 1: Vapor-Phase Rearrangement using a Zeolite Catalyst

This protocol describes a general procedure for the vapor-phase Beckmann rearrangement of cyclohexanone oxime in a fixed-bed reactor.

Materials:

-

Cyclohexanone oxime

-

Anhydrous solvent (e.g., methanol, acetonitrile)

-

Zeolite catalyst (e.g., H-ZSM-5, Silicalite-1), activated

-

Inert gas (e.g., Nitrogen, Helium)

-

Fixed-bed reactor system with temperature control

-

Gas chromatograph (GC) for analysis

Procedure:

-

Activate the zeolite catalyst by heating at 500°C for 5 hours under a flow of dry air or nitrogen.

-

Pack the activated catalyst into the fixed-bed reactor.

-

Prepare a feed solution of cyclohexanone oxime dissolved in the chosen solvent (e.g., 2.5-10 wt%).

-

Heat the reactor to the desired reaction temperature (e.g., 300-450°C) under a continuous flow of inert gas.[6]

-

Introduce the feed solution into the reactor using a syringe pump at a defined weight hourly space velocity (WHSV).

-

Collect the products at the reactor outlet by condensation in a cold trap.

-

Analyze the collected liquid products by GC to determine the conversion of cyclohexanone oxime and the selectivity for ε-caprolactam.

Caption: General workflow for vapor-phase Beckmann rearrangement.

II. Organocatalysts: Mild and Efficient Homogeneous Systems

Organocatalysts have emerged as a powerful alternative for promoting the Beckmann rearrangement under milder, homogeneous conditions. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a particularly effective and commercially available catalyst for this transformation.[1][9]

A. Cyanuric Chloride-Based Systems

Cyanuric chloride, often in the presence of a co-catalyst like zinc chloride, can efficiently catalyze the Beckmann rearrangement of a variety of ketoximes to their corresponding amides or lactams.[1][9] The reaction mechanism involves the activation of the oxime hydroxyl group by cyanuric chloride through a nucleophilic aromatic substitution.[1]

Table 2: Performance of Cyanuric Chloride in the Beckmann Rearrangement

| Substrate | Catalyst System | Solvent | Temp. | Time (h) | Yield (%) | Reference |

| Cyclododecanone Oxime | 0.5 mol% Cyanuric Chloride, 1 mol% ZnCl₂ | MeCN | Reflux | 2 | 99 | [9] |

| Cyclohexanone Oxime | 10 mol% Cyanuric Chloride | MeCN | Reflux | - | 30 | [10] |

| Cyclohexanone Oxime | 0.5 mol% Cyanuric Chloride | TFA/Toluene (3:2) | 70°C | 4 | ~100 | [11] |

| Benzophenone Oxime | 2 mol% Cyanuric Chloride, 2 mol% MnCl₂·4H₂O | MeCN | Reflux | 2 | 96 | [12] |

Experimental Protocol 2: Cyanuric Chloride-Catalyzed Rearrangement in Solution

This protocol provides a general method for the liquid-phase Beckmann rearrangement using cyanuric chloride.

Materials:

-

Cyclic oxime (e.g., cyclododecanone oxime)

-

Cyanuric chloride

-

Zinc chloride (anhydrous)

-

Anhydrous acetonitrile (MeCN)

-

Saturated aqueous sodium bicarbonate

-

Standard laboratory glassware for reflux reactions

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the cyclic oxime (e.g., 2 mmol) and anhydrous acetonitrile (4 mL).

-

Add cyanuric chloride (e.g., 5 mol%, 0.1 mmol) and zinc chloride (e.g., 1-2 mol%) to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

III. Lewis Acid Catalysis: Expanding the Catalyst Scope

A variety of Lewis acids have been shown to catalyze the Beckmann rearrangement. These catalysts activate the oxime by coordinating to the oxygen atom, facilitating the rearrangement.

A. Metal Salts as Lewis Acid Catalysts

Simple metal salts, such as cobalt salts in combination with other Lewis acids, can be effective catalysts for the rearrangement of cycloalkanone oximes under mild conditions.[13] The cobalt salt is thought to block the coordination of the oxime's nitrogen atom to the Lewis acid, thereby promoting the desired oxygen coordination.[13]

Table 3: Performance of Cobalt Salt/Lewis Acid Systems for Cyclohexanone Oxime Rearrangement

| Cobalt Salt (10 mol%) | Lewis Acid (10 mol%) | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |

| Co(ClO₄)₂·6H₂O | - | MeCN | 80 | 2 | 34 | 28 | [13] |

| Co(BF₄)₂·6H₂O | - | MeCN | 80 | 2 | 41 | 35 | [13] |

| Co(ClO₄)₂·6H₂O | Sc(OTf)₃ | MeCN | 80 | 2 | 99 | 91 | [13] |

| Co(BF₄)₂·6H₂O | Yb(OTf)₃ | MeCN | 80 | 2 | 99 | 89 | [13] |

Experimental Protocol 3: Lewis Acid-Catalyzed Rearrangement

This protocol outlines a general procedure for the Beckmann rearrangement of a cycloalkanone oxime using a combined cobalt salt and Lewis acid catalytic system.

Materials:

-

Cycloalkanone oxime (e.g., cyclohexanone oxime)

-

Cobalt salt (e.g., Co(BF₄)₂·6H₂O)

-

Lewis acid (e.g., Yb(OTf)₃)

-

Anhydrous acetonitrile (MeCN)

-

Standard laboratory glassware for reactions under inert atmosphere

Procedure:

-

In a flask under a nitrogen atmosphere, combine the cycloalkanone oxime (0.5 mmol), cobalt salt (10 mol%), and Lewis acid (10 mol%) in anhydrous acetonitrile (1.0 mL).

-

Stir the mixture at 80°C for 2 hours.

-

After cooling, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with a saturated NaCl solution containing a small amount of NaOH.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Analyze the residue to determine the yield of the corresponding lactam.

IV. Ionic Liquids: "Green" Solvents and Catalysts

Ionic liquids (ILs) have gained attention as environmentally benign reaction media for the Beckmann rearrangement.[14][15] Certain acidic ionic liquids can act as both the solvent and the catalyst, simplifying the reaction system.[16]

Table 4: Beckmann Rearrangement of Cyclohexanone Oxime in Ionic Liquids

| Ionic Liquid | Catalyst | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |

| [BMIm]BF₄ | P₂O₅ | 120 | 2 | 99.8 | 99.5 | [14] |

| [BMIm]BF₄ | PCl₅ | 100 | 2 | 99.7 | 99.2 | [14] |

| [Msim]HSO₄ | - | 90 | - | >98 | - | [15] |

| DETA_9_1 | - | 100 | 0.5 | >80 (yield) | - | [16] |

Experimental Protocol 4: Rearrangement in an Ionic Liquid Medium

This protocol provides a general method for conducting the Beckmann rearrangement in an ionic liquid.

Materials:

-

Cyclohexanone oxime

-

Ionic liquid (e.g., 1-n-butyl-3-methylimidazolium tetrafluoroborate, [BMIm]BF₄)

-

Catalyst (e.g., P₂O₅)

-

Water

-

Dichloromethane

Procedure:

-

Charge a round-bottomed flask with cyclohexanone oxime (10 mmol) and the ionic liquid (5-10 mmol).

-

Add the catalyst (e.g., P₂O₅, 1-2 mmol) with vigorous stirring.

-

Heat the reaction to the desired temperature (e.g., 100-120°C) for 2 hours.

-

After cooling, add water to the mixture.

-

Extract the product with dichloromethane.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and analyze by GC-MS.

Mechanistic Overview and Catalyst Classification

The Beckmann rearrangement proceeds through the protonation or activation of the oxime's hydroxyl group, followed by a concerted migration of the group anti to the leaving group, forming a nitrilium ion intermediate. This intermediate is then hydrolyzed to yield the final amide or lactam.

Caption: Simplified mechanism of the Beckmann rearrangement.

Caption: Classification of catalysts for Beckmann rearrangement.

References

- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jocpr.com [jocpr.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. sylzyhg.com [sylzyhg.com]

- 8. researchgate.net [researchgate.net]

- 9. datapdf.com [datapdf.com]

- 10. Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. The Effective Catalyst (Cobalt Salt/Lewis Acid) for Beckmann Rearrangement of Cycloalkanone Oximes to Lactams under Mild Conditions [scirp.org]

- 14. ionike.com [ionike.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

Applications of 4,4-Dimethylcyclohexanone Oxime in Organic Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethylcyclohexanone oxime is a versatile synthetic intermediate with significant applications in organic synthesis. Its strategic importance lies primarily in its role as a precursor to substituted lactams via the Beckmann rearrangement, and as a building block for the synthesis of various nitrogen-containing heterocyclic compounds. The gem-dimethyl group at the 4-position provides unique solubility characteristics and can influence the stereochemical outcome of reactions, making it a valuable substrate in the development of novel chemical entities. This document provides detailed application notes, experimental protocols, and quantitative data for the key synthetic uses of this compound.

Core Applications

The primary applications of this compound in organic synthesis can be categorized as follows:

-

Synthesis of 4,4-Dimethyl-ε-caprolactam: The Beckmann rearrangement of this compound yields the corresponding lactam, 4,4-dimethyl-azepan-2-one. This transformation is of significant interest for the synthesis of substituted polyamides and as a scaffold in medicinal chemistry.

-

Precursor for Aza-heterocycles: The oxime functionality serves as a handle for the introduction of nitrogen into cyclic systems, enabling the synthesis of various aza-heterocycles.

Beckmann Rearrangement to 4,4-Dimethyl-ε-caprolactam

The Beckmann rearrangement is a cornerstone transformation of oximes, providing a direct route to amides and lactams.[1] In the case of this compound, this rearrangement leads to the formation of 4,4-dimethyl-azepan-2-one, a valuable substituted caprolactam. The reaction is typically catalyzed by acids or other activating agents.

Reaction Scheme:

Caption: Beckmann Rearrangement of this compound.

Quantitative Data for Catalytic Beckmann Rearrangement

While specific data for the 4,4-dimethyl substituted derivative is not extensively tabulated in publicly available literature, the following table summarizes the performance of various catalytic systems in the Beckmann rearrangement of the parent cyclohexanone oxime. These results provide a strong indication of the types of catalysts and conditions that would be effective for this compound, with the expectation of similar reactivity.

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield of ε-Caprolactam (%) | Reference |

| Co(ClO₄)₂·6H₂O / La(OTf)₃ | MeCN | 80 | 2 | 100 | 96.6 | [2] |

| Co(BF₄)₂·6H₂O / La(OTf)₃ | MeCN | 80 | 2 | 100 | 95.8 | [2] |

| CoCl₂ / La(OTf)₃ | MeCN | 80 | 2 | 95.8 | 94.2 | [2] |

| Co(OAc)₂ / La(OTf)₃ | MeCN | 80 | 2 | 93.5 | 92.1 | [2] |

| Deep Eutectic Solvent [TEAHC:2ZnCl₂] | Neat | 80 | 1 | 100 | 95.5 | [3] |

Data presented is for the rearrangement of cyclohexanone oxime and serves as a reference for the analogous reaction with this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the starting material, this compound, from its corresponding ketone.

Workflow:

Caption: Workflow for the Synthesis of this compound.

Materials:

-

4,4-Dimethylcyclohexanone (50 g, 396.19 mmol)

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (35.84 g, 515.75 mmol)

-

Sodium carbonate (Na₂CO₃) (54.16 g, 510.99 mmol)

-

Ethanol (250 mL)

-

Deionized water (190 mL + 170 mL)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 4,4-dimethylcyclohexanone (50 g) and hydroxylamine hydrochloride (35.84 g) in a mixture of ethanol (250 mL) and water (190 mL).

-

Prepare a solution of sodium carbonate (54.16 g) in water (170 mL).

-

Add the sodium carbonate solution dropwise to the reaction mixture over a period of 20 minutes with stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 3 hours.

-

Allow the mixture to cool to room temperature and then remove the ethanol by rotary evaporation.

-

Extract the aqueous residue with ethyl acetate (4 x 120 mL).

-

Combine the organic layers and wash sequentially with water (150 mL) and brine (150 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Expected Yield: Approximately 45 g (80.4%) of a white solid.

Protocol 2: Beckmann Rearrangement using Cyanuric Chloride (General Procedure)

This protocol provides a general method for the Beckmann rearrangement of a substituted cyclohexanone oxime using cyanuric chloride, which is a mild and efficient reagent for this transformation.

Workflow:

Caption: General Workflow for Cyanuric Chloride-Mediated Beckmann Rearrangement.

Materials:

-

This compound (10.0 mmol)

-

2,4,6-Trichloro[2][3]triazine (Cyanuric chloride, TCT) (1.83 g, 10.0 mmol)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Saturated sodium carbonate solution

-

1 N Hydrochloric acid

-

Brine solution

-

Anhydrous sodium sulfate

-

Suitable organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

In a flask maintained at 25 °C, add cyanuric chloride (1.83 g) to a minimal amount of DMF. Stir until a white solid complex forms and the free TCT is consumed (monitored by TLC).

-

Add a solution of this compound (10.0 mmol) in DMF (15 mL) to the reaction mixture.

-

Stir the mixture at room temperature. The reaction progress should be monitored by TLC.

-

Upon completion, quench the reaction by adding water (20 mL).

-

Extract the product with a suitable organic solvent.

-

Wash the organic phase sequentially with a saturated solution of Na₂CO₃, 1 N HCl, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 4,4-dimethyl-azepan-2-one. Further purification may be achieved by chromatography or recrystallization.

Synthesis of Aza-heterocycles

Oxime derivatives are valuable precursors for the synthesis of various nitrogen-containing heterocycles.[4] While specific examples utilizing this compound are not widespread in the literature, the general methodologies can be applied. One such powerful method is the intramolecular amino-Heck reaction of O-acyl oximes bearing an olefinic moiety.

Conceptual Reaction Pathway:

Caption: Conceptual Pathway for Aza-heterocycle Synthesis.

This approach would involve the initial preparation of an O-acylated this compound with an appended unsaturated chain. Subsequent treatment with a palladium(0) catalyst would initiate an intramolecular cyclization to form a polycyclic nitrogen-containing scaffold. The gem-dimethyl group could serve to direct the conformation of the transition state, potentially influencing the stereochemical outcome of the cyclization.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its primary application lies in the Beckmann rearrangement to produce 4,4-dimethyl-ε-caprolactam, a monomer for specialty polyamides and a useful scaffold in drug discovery. The provided protocols offer robust methods for both the synthesis of the oxime and its subsequent rearrangement. Furthermore, its potential as a precursor for more complex aza-heterocycles highlights its utility for the construction of diverse molecular architectures relevant to pharmaceutical and materials science research. The quantitative data for related compounds suggest that high-yielding transformations are achievable with the appropriate choice of catalyst and reaction conditions.

References

- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 2. The Effective Catalyst (Cobalt Salt/Lewis Acid) for Beckmann Rearrangement of Cycloalkanone Oximes to Lactams under Mild Conditions [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. Intramolecular nitrogen insertion of oxime ester to access aminated N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Reduction of 4,4-Dimethylcyclohexanone Oxime to 4,4-Dimethylcyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical reduction of 4,4-dimethylcyclohexanone oxime to the corresponding primary amine, 4,4-dimethylcyclohexylamine. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The protocols outlined below cover several common reduction methods, offering a comparative overview to aid in methodology selection based on available resources, desired yield, and reaction scalability.

Introduction

The reduction of oximes to primary amines is a fundamental transformation in organic synthesis. 4,4-Dimethylcyclohexylamine serves as a valuable building block in medicinal chemistry and materials science. The selection of an appropriate reducing agent and reaction conditions is critical to ensure high yield and purity of the final product. This document details protocols for catalytic hydrogenation using Raney Nickel, and metal hydride reductions using Lithium Aluminum Hydride (LiAlH4) and a modified Sodium Borohydride (NaBH4) procedure.

Data Presentation: Comparison of Reduction Methods

The following table summarizes the quantitative data for different methods of reducing this compound. This allows for a direct comparison of yield and reaction conditions.

| Reducing Agent/System | Catalyst/Additive | Solvent | Reaction Time | Temperature | Yield (%) |

| Hydrogen (H₂) | Raney Nickel | Ethanol | 4 hours | Room Temperature | 89%[1] |

| Lithium Aluminum Hydride (LiAlH₄) | - | Diethyl Ether | 30 minutes (reflux) | 34.6 °C (reflux) | 30-40% (estimated for similar cyclic oximes) |

| Sodium Borohydride (NaBH₄) | Zirconium Tetrachloride (ZrCl₄) / Alumina (Al₂O₃) | Solvent-free | 2 minutes | Room Temperature | High to Excellent (general for oximes) |

Chemical Reaction Pathway

The overall chemical transformation is the reduction of the oxime functional group to a primary amine.

Caption: General reaction scheme for the reduction of this compound.

Experimental Protocols

Detailed methodologies for the key reduction experiments are provided below.

Protocol 1: Catalytic Hydrogenation with Raney Nickel

This protocol is based on a documented procedure with a high reported yield.[1]

Materials:

-

This compound

-

Ethanol

-

Raney Nickel (catalyst)

-

Hydrogen gas (H₂)

-

Diatomaceous earth (Celite)

-

1 M Hydrochloric acid (HCl)

-

Potassium hydroxide (KOH) pellets

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

Hydrogenation apparatus (e.g., Parr shaker)

-

Filtration apparatus

Procedure:

-

In a suitable pressure vessel, dissolve 10 g (71 mmol) of this compound in 100 mL of ethanol.

-

Carefully add 1 g of Raney Nickel catalyst to the solution.

-

Seal the reaction vessel and connect it to the hydrogenation apparatus.

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

Stir the reaction mixture vigorously at room temperature for 4 hours.

-

Upon completion of the reaction, carefully vent the hydrogen gas.

-

Remove the catalyst by filtration through a pad of diatomaceous earth.

-

To the filtrate, add 100 mL of 1 M hydrochloric acid. A precipitate of the amine hydrochloride salt will form.

-

Collect the precipitate by filtration and dissolve it in water.

-

Wash the aqueous phase with diethyl ether to remove any unreacted oxime.

-

Basify the aqueous phase to a strongly alkaline pH with potassium hydroxide pellets.

-

Extract the product into dichloromethane (2 x 50 mL).

-

Combine the organic phases, dry over magnesium sulfate, and concentrate in vacuo to yield 4,4-dimethylcyclohexylamine as a clear oil (Expected yield: ~8 g, 89%).[1]

Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol is a general procedure for the reduction of aliphatic and alicyclic oximes and should be performed with extreme caution due to the high reactivity of LiAlH₄.

Materials:

-

This compound

-

Anhydrous diethyl ether

-

Lithium Aluminum Hydride (LiAlH₄)

-

Water

-

Standard glassware for inert atmosphere reactions (three-necked flask, condenser, dropping funnel)

Procedure:

-

Set up a dry three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

In the flask, prepare a solution of LiAlH₄ (0.22 mol) in 150 mL of anhydrous diethyl ether. Stir until the hydride has dissolved.

-

Prepare a solution of this compound (0.1 mol) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

-

Add the oxime solution dropwise to the LiAlH₄ solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes.

-

Cool the reaction mixture in an ice bath.

-

CAUTION: Quench the reaction by the slow, dropwise addition of water to decompose the excess LiAlH₄. Hydrogen gas will be evolved. Ensure adequate ventilation.

-

Continue adding water until the evolution of hydrogen ceases.

-

Filter the mixture to remove the aluminum salts.

-

Extract the filtrate with diethyl ether.

-

Dry the combined organic extracts over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude amine. Further purification may be required.

Protocol 3: Reduction with Sodium Borohydride and Zirconium Tetrachloride/Alumina

This method provides a rapid and solvent-free alternative for the reduction of oximes.

Materials:

-

This compound

-

Zirconium tetrachloride (ZrCl₄)

-

Alumina (γ-alumina)

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

Mortar and pestle

-